molecular formula C14H15F2NO4S B6663407 3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid

3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663407
M. Wt: 331.34 g/mol
InChI Key: YLKFOIQDFSWZDM-UHFFFAOYSA-N
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Description

3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a thiolane ring, a difluoromethoxy phenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation reaction between a thiolane derivative and a difluoromethoxy phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiolane ring can participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring and have similar chemical properties.

    Difluoromethoxy phenyl derivatives: Compounds with this functional group share similar reactivity and binding characteristics.

    Carboxylic acid derivatives: These compounds have similar acidic properties and can undergo similar chemical reactions.

Uniqueness

3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its binding affinity, while the thiolane ring provides additional reactivity. This makes the compound a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-[[2-[4-(difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4S/c15-13(16)21-10-3-1-9(2-4-10)7-11(18)17-14(12(19)20)5-6-22-8-14/h1-4,13H,5-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFOIQDFSWZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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